

# Comparative Efficacy of Tocilizumab vs. Standard of Care in Severe COVID-19 Pneumonia

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Cetohexazine*

Cat. No.: *B1295607*

[Get Quote](#)

This comparison guide provides a detailed analysis of the efficacy of Tocilizumab compared to standard-of-care (SOC) treatments in patients with severe COVID-19 pneumonia. The data is compiled from a systematic review and meta-analysis of multiple studies.

## Data Presentation

The following tables summarize the key quantitative data from comparative studies.

Table 1: Mortality Rate

| Treatment Group               | Number of Patients | Outcome                                   | Odds Ratio (OR) / Hazard Ratio (HR) | 95% Confidence Interval (CI) | p-value | Citation |
|-------------------------------|--------------------|-------------------------------------------|-------------------------------------|------------------------------|---------|----------|
| Tocilizumab + SOC             | 3657               | Mortality<br>Rate Reduction<br>(Adjusted) | 0.50 (HR)                           | 0.38 - 0.64                  | < 0.001 | [1]      |
| SOC Alone                     | 11874              | ---                                       | ---                                 | ---                          | ---     | [1]      |
| Tocilizumab + Corticosteroids | Not Specified      | Mortality<br>Rate Reduction               | 0.49 (OR)                           | 0.36 - 0.65                  | < 0.05  | [1]      |
| Tocilizumab Alone             | Not Specified      | Mortality<br>Rate Reduction               | 0.59 (OR)                           | 0.34 - 1.00                  | < 0.001 | [1]      |
| Tocilizumab (Unadjusted)      | Not Specified      | Survival                                  | 0.74 (OR)                           | 0.55 - 1.01                  | 0.057   | [1]      |

Table 2: ICU Admission and Mechanical Ventilation

| Treatment Group          | Number of Patients | Outcome                                | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Citation |
|--------------------------|--------------------|----------------------------------------|-----------------|------------------------------|---------|----------|
| Tocilizumab + SOC        | 3657               | Prevention of ICU Admission (Adjusted) | 0.16            | 0.06 - 0.43                  | < 0.001 | [1]      |
| SOC Alone                | 11874              | ---                                    | ---             | ---                          | ---     | [1]      |
| Tocilizumab (Unadjusted) | Not Specified      | Prevention of ICU Admission            | 3.79            | 0.38 - 37.34                 | 0.254   | [1]      |
| Tocilizumab (Unadjusted) | Not Specified      | Prevention of Mechanical Ventilation   | 2.21            | 0.53 - 9.23                  | 0.277   | [1]      |

Table 3: Adverse Events

| Treatment Group   | Outcome                                  | Odds Ratio (OR) | 95% Confidence Interval (CI) | p-value | Citation |
|-------------------|------------------------------------------|-----------------|------------------------------|---------|----------|
| Tocilizumab + SOC | Increased Risk of Infection (Unadjusted) | 2.36            | 1.001 - 5.54                 | 0.050   | [1]      |

## Experimental Protocols

The data presented is primarily from a systematic review and meta-analysis of 39 case-control studies.[1]

- Study Design: The analysis included case-control studies comparing outcomes for patients treated with Tocilizumab versus those receiving only the standard of care.[1]
- Inclusion Criteria: Studies involving patients with COVID-19 pneumonia were included. The review encompassed data from PubMed/MEDLINE/Scopus and preprint servers from their inception until July 20, 2020.[1]
- Intervention: The intervention group received Tocilizumab in addition to the standard of care at the time. The standard of care often included corticosteroids.[1]
- Primary Endpoints: The primary outcomes assessed were the death rate, the need for mechanical ventilation, and admission to the Intensive Care Unit (ICU).[1]
- Statistical Analysis: The analysis used odds ratios (OR) and hazard ratios (HR) to compare the outcomes between the treatment and control groups. Both unadjusted and adjusted estimates were considered, with adjusted analyses accounting for potential confounding variables.[1]

## Mandatory Visualization

### Signaling Pathway of Tocilizumab in COVID-19 Cytokine Storm



[Click to download full resolution via product page](#)

Caption: Mechanism of Tocilizumab in mitigating the COVID-19 cytokine storm by blocking the IL-6 receptor.

Experimental Workflow: Systematic Review and Meta-Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for the systematic review and meta-analysis of Tocilizumab efficacy studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Comparative Efficacy of Tocilizumab vs. Standard of Care in Severe COVID-19 Pneumonia]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1295607#cetohexazine-efficacy-compared-to-standard-of-care-treatments>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)